Product packaging for 4,6,8-Trichloro-2-phenylquinoline(Cat. No.:CAS No. 1153165-35-5)

4,6,8-Trichloro-2-phenylquinoline

Cat. No.: B13755117
CAS No.: 1153165-35-5
M. Wt: 308.6 g/mol
InChI Key: GHBBYTMAXOYGTB-UHFFFAOYSA-N
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Description

Contextualization of the Quinoline (B57606) Scaffold in Contemporary Organic Chemistry

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of modern organic and medicinal chemistry. frontiersin.orgnih.gov Its inherent chemical properties make it a versatile building block for the synthesis of a wide array of functionalized molecules. researchgate.net The presence of the nitrogen atom in the ring system allows for various chemical modifications, including electrophilic and nucleophilic substitution reactions, enabling chemists to fine-tune the molecule's properties for specific applications. frontiersin.org The development of efficient synthetic methodologies, including multicomponent reactions, has further expanded the accessibility and diversity of quinoline derivatives. rsc.org This has cemented the quinoline scaffold's status as a "privileged structure" in the design of novel compounds with tailored functions. researchgate.netnih.gov

Academic Significance of Halogenated Heteroaromatic Systems

Halogenated heteroaromatic compounds are of profound importance in synthetic chemistry and materials science. rsc.org The introduction of halogen atoms onto an aromatic heterocyclic core can significantly alter the molecule's electronic properties, lipophilicity, and reactivity. nih.gov This strategic halogenation is a key tool for chemists to modulate the characteristics of a compound. Halogen atoms, particularly chlorine, bromine, and iodine, can act as versatile synthetic handles, facilitating a variety of cross-coupling reactions to build more complex molecular architectures. rsc.org Furthermore, the ability of halogens to participate in "halogen bonding," a specific type of non-covalent interaction, is increasingly recognized for its role in directing molecular assembly and influencing binding affinities. acs.orgnih.gov The development of greener and more efficient halogenation methods continues to be an active area of research, highlighting the sustained academic interest in these systems. researchgate.net

Overview of Key Research Directions for 4,6,8-Trichloro-2-phenylquinoline

Research on this compound is primarily centered on its synthesis and its utility as a precursor for more complex chemical structures. The presence of three chlorine atoms on the quinoline core, coupled with a phenyl substituent, creates a unique electronic and steric environment. This substitution pattern makes it a valuable intermediate in the synthesis of novel derivatives where the chlorine atoms can be selectively replaced by other functional groups through nucleophilic substitution reactions. mdpi.com Investigations into its chemical reactivity and potential applications in areas such as materials science and as a scaffold for medicinal chemistry are ongoing.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in further synthetic endeavors.

PropertyValue
Molecular Formula C₁₅H₈Cl₃N
Molecular Weight 308.59 g/mol
CAS Number 1153165-35-5

Table 1: Physicochemical properties of this compound. scbio.cn

Synthesis and Reactivity

The synthesis of polychlorinated quinolines often involves multi-step procedures starting from simpler aromatic precursors. The strategic introduction of chlorine atoms can be achieved through various chlorinating agents and reaction conditions. The reactivity of this compound is dominated by the three chlorine atoms, which are susceptible to nucleophilic aromatic substitution. The positions of these chlorine atoms (4, 6, and 8) offer opportunities for regioselective reactions, allowing for the controlled introduction of new functionalities. For instance, the chlorine at the 4-position is generally more reactive towards nucleophiles compared to those at the 6 and 8 positions due to the electronic influence of the ring nitrogen.

Research Applications and Future Outlook

While specific, direct applications of this compound are not extensively documented in publicly available literature, its primary role is as a key intermediate in the synthesis of more complex molecules. The polychlorinated nature of the compound makes it a valuable platform for creating libraries of derivatives for screening in various research areas. For example, similar polychlorinated aromatic compounds have found use as flame retardants and plasticizers, although there is no specific evidence of this compound being used in these applications. wordpress.comnih.gov The future research directions for this compound will likely involve its use as a building block to explore new chemical space, with potential applications in materials science and the development of novel bioactive compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H8Cl3N B13755117 4,6,8-Trichloro-2-phenylquinoline CAS No. 1153165-35-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1153165-35-5

Molecular Formula

C15H8Cl3N

Molecular Weight

308.6 g/mol

IUPAC Name

4,6,8-trichloro-2-phenylquinoline

InChI

InChI=1S/C15H8Cl3N/c16-10-6-11-12(17)8-14(9-4-2-1-3-5-9)19-15(11)13(18)7-10/h1-8H

InChI Key

GHBBYTMAXOYGTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Cl)Cl)C(=C2)Cl

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 4,6,8 Trichloro 2 Phenylquinoline

Retrosynthetic Analysis of the 4,6,8-Trichloro-2-phenylquinoline Core

A retrosynthetic analysis of this compound reveals two primary disconnection strategies, leveraging well-established quinoline (B57606) synthesis methodologies.

Strategy A: Friedländer Annulation Approach

The most common disconnection, based on the Friedländer synthesis, involves breaking the N1=C2 and C4-C4a bonds. This approach simplifies the target molecule into two key synthons: an ortho-aminoaryl ketone and a compound containing an α-methylene carbonyl group. For this compound, this translates to (2-amino-3,5-dichlorophenyl)(phenyl)methanone and an enolizable two-carbon component, such as acetophenone (B1666503) or its equivalent. This strategy builds the quinoline ring and installs the C-2 phenyl group in a single convergent step.

Strategy B: C2-Arylation Approach

An alternative disconnection targets the C2-phenyl bond. This strategy posits a precursor, 4,6,8-trichloroquinoline (B3031910), which is subsequently arylated. This approach separates the formation of the quinoline core from the introduction of the C-2 substituent. The synthesis of the trichloroquinoline core would rely on established quinoline cyclization methods, followed by a regioselective cross-coupling reaction to install the phenyl group. The known higher reactivity of a C2-halogen on the quinoline ring compared to halogens on the carbocyclic ring makes this a viable and selective strategy.

Foundational Synthetic Routes to Substituted Quinolines

The construction of the quinoline skeleton is a well-trodden path in organic synthesis, with several named reactions providing access to this important heterocycle. These foundational routes can be adapted to produce the specific substitution pattern of this compound.

Classical Annulation Reactions (e.g., Friedländer Synthesis Adaptations)

The Friedländer synthesis is a powerful and direct method for constructing quinoline rings. wikipedia.orgjk-sci.com It involves the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group, followed by a cyclodehydration. organic-chemistry.org

For the synthesis of this compound, a logical implementation of the Friedländer approach would involve the reaction of (2-amino-3,5-dichlorophenyl)(phenyl)methanone with acetophenone. The reaction proceeds through two potential mechanistic pathways: an initial aldol (B89426) condensation followed by imine formation and cyclization, or an initial Schiff base formation between the aniline (B41778) and the ketone, followed by an intramolecular aldol condensation. wikipedia.org

Table 1: Catalysts and Conditions for Friedländer Synthesis

Catalyst Type Examples Conditions Reference
Brønsted Acids p-Toluenesulfonic acid, Trifluoroacetic acid, HCl Typically reflux in solvents like ethanol (B145695) or toluene wikipedia.org
Lewis Acids Neodymium(III) nitrate, Iodine Often milder conditions, sometimes solvent-free wikipedia.org
Base Catalysts NaOH, KOH, Piperidine Reflux in ethanol or other polar solvents jk-sci.comorganic-chemistry.org

| Heterogeneous | Nafion, Zeolites, Sulfated Zirconia | Can allow for easier workup and catalyst recycling | researchgate.net |

The choice of catalyst can influence reaction rates and yields, with modern variations often employing milder conditions and offering environmental benefits. jk-sci.com

Metal-Catalyzed Coupling Reactions for Quinoline Scaffolds

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolines. These methods often provide access to substitution patterns that are difficult to achieve through classical means. Palladium, copper, and cobalt-catalyzed reactions have been developed for the construction of the quinoline core from simpler starting materials like anilines and alkynes or alcohols. googleapis.com For instance, a cobalt-catalyzed C-H activation/cyclization of an appropriately substituted aniline with an alkyne could be envisioned to construct the polysubstituted quinoline ring system. googleapis.com These methods are valued for their atom economy and functional group tolerance.

Cyclocondensation and Dehydration Strategies

Cyclocondensation and subsequent dehydration are the final, critical steps in many quinoline syntheses, including the Friedländer, Combes, and Doebner-von Miller reactions. youtube.com In the context of the Friedländer synthesis of this compound, after the initial condensation between the aminobenzophenone and acetophenone, an intermediate is formed which must undergo an intramolecular cyclization. This ring-closing step is typically promoted by the acid or base catalyst, which facilitates the elimination of a water molecule to form the aromatic quinoline ring. The stability of the resulting aromatic system is the thermodynamic driving force for this dehydration step.

Strategies for Introducing Phenyl Substituents at the C-2 Position

When the retrosynthetic approach involves arylating a pre-formed quinoline core, modern cross-coupling methodologies are the tools of choice. These reactions offer a highly modular and efficient way to form carbon-carbon bonds.

Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira) for Aryl-Quinoline Linkages

The Suzuki-Miyaura and Sonogashira cross-coupling reactions are paramount in modern organic synthesis for forming C-C bonds. nih.govwikipedia.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. mdpi.com To synthesize this compound via this method, a plausible precursor would be 2,4,6,8-tetrachloroquinoline. The C-2 position of a quinoline ring is known to be more reactive towards palladium-catalyzed cross-coupling than other positions, including the chlorinated positions on the carbocyclic ring. nih.gov This inherent regioselectivity allows for the selective reaction of phenylboronic acid at the C-2 position.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling on Haloquinolines

Component Examples Purpose Reference
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ Catalyzes the oxidative addition/reductive elimination cycle nih.gov
Ligand Tricyclohexylphosphine (PCy₃), Triphenylphosphine (PPh₃) Stabilizes the Pd center and modulates reactivity nih.gov
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the organoboron species for transmetalation nih.gov

| Solvent | Dioxane/Water, DMF, Toluene | Solubilizes reactants and facilitates the reaction | nih.gov |

Sonogashira Coupling

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. researchgate.netlibretexts.org To form a 2-phenylquinoline (B181262), this reaction can be used in a two-step sequence. First, a Sonogashira coupling of a 2-chloroquinoline (B121035) with phenylacetylene (B144264) would yield a 2-(phenylethynyl)quinoline. Subsequent reduction of the alkyne would provide the desired 2-phenylquinoline. This method offers an alternative route to the C2-phenyl bond, leveraging the versatility of the alkyne functional group for further modifications if needed. rsc.org

Direct Phenylation Approaches

The introduction of a phenyl group at the C-2 position of a pre-existing 4,6,8-trichloroquinoline scaffold is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Negishi couplings are paramount among these methods for their reliability and functional group tolerance. wikipedia.orgresearchgate.net

The Suzuki-Miyaura coupling utilizes a palladium catalyst to couple an organoboron reagent (e.g., phenylboronic acid) with an organic halide. researchgate.netlibretexts.org The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the C-C coupled product and regenerate the catalyst. researchgate.netlibretexts.org

A significant challenge in the synthesis of this compound via this method is achieving regioselective phenylation at the C-2 position. The reactivity of aryl halides in the oxidative addition step follows the order I > Br > Cl. nih.gov This differential reactivity allows for selective coupling. For instance, a synthetic strategy could involve starting with 2-bromo-4,6,8-trichloroquinoline, where the more reactive C-Br bond would preferentially undergo oxidative addition, leaving the C-Cl bonds intact.

The Negishi coupling offers an alternative, reacting an organozinc reagent with an organic halide, also typically catalyzed by palladium or nickel. wikipedia.orgyoutube.com This reaction is noted for its high reactivity and ability to form C(sp²)-C(sp²) bonds. wikipedia.org Similar to the Suzuki reaction, the halide's identity is crucial for controlling regioselectivity. The use of nickel-based catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, has proven effective for coupling less reactive aryl chlorides, which could be relevant if a direct phenylation of a polychlorinated quinoline is attempted. nih.gov

Table 1: Comparison of Major Cross-Coupling Reactions for Phenylation

Feature Suzuki-Miyaura Coupling Negishi Coupling
Organometallic Reagent Organoboron (e.g., R-B(OH)₂) Organozinc (e.g., R-ZnX)
Typical Catalyst Palladium (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) Palladium or Nickel
Key Advantages High functional group tolerance; commercially available and stable reagents. High reactivity; useful for less reactive halides.
Key Disadvantages Can be slower than other couplings. Reagents are moisture and air-sensitive. youtube.com
Reactivity of Halide (R-X) I > Br > Cl >> F nih.gov I > Br > Cl wikipedia.org

Regioselective Chlorination Strategies for the Quinoline Nucleus

Achieving the specific 4,6,8-trichloro substitution pattern on a 2-phenylquinoline nucleus requires a combination of strategies that account for the inherent electronic properties of the heterocyclic ring. The existing phenyl group at C-2 and the ring nitrogen atom direct the positions of subsequent electrophilic substitutions. Generally, positions 6 and 8 are susceptible to electrophilic attack. researchgate.net In contrast, introducing a chlorine atom at the C-4 position often involves a different pathway, typically through the chlorination of a quinolinone precursor. researchgate.netmdpi.com

For instance, the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) in acetic acid has been shown to yield the 6,8-dibromo derivative, highlighting the activation of these positions toward electrophilic halogenation. researchgate.net Subsequent oxidation would then furnish the aromatic quinoline. Direct chlorination would be expected to follow a similar pattern of regioselectivity.

The synthesis of the 4-chloro functionality commonly starts with a 4-hydroxy-2-phenylquinolin-2(1H)-one. This intermediate can be synthesized via methods like the Conrad-Limpach synthesis. The hydroxyl group at C-4 can then be converted to a chlorine atom using reagents such as phosphorus oxychloride (POCl₃). researchgate.netmdpi.com

Directed Halogenation Approaches

To overcome issues of regioselectivity in standard electrophilic additions, directed halogenation methods can be employed. These strategies utilize a directing group to position the halogenating agent at a specific site on the ring.

A classic example of a directed approach is the use of a quinolinone intermediate, as mentioned previously. The carbonyl group in the precursor directs the chemistry that ultimately leads to the 4-chloro substituent. mdpi.com

More advanced methods involve the use of catalysts or reagents that temporarily coordinate to the substrate to direct halogenation. For example, catalyst-controlled ortho-selective chlorination of anilines using Lewis basic selenoether catalysts demonstrates how external agents can dictate regiochemistry. nsf.gov While not applied directly to quinolines in the cited study, this principle could be adapted. Similarly, specially designed phosphine (B1218219) reagents have been used for the selective 4-position halogenation of pyridines, offering another potential, albeit complex, strategy. chemrxiv.org

Halogen-Dance Reactions and Related Rearrangements

The halogen-dance reaction (HDR) is a fascinating rearrangement where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgrsc.org This reaction is typically induced by a strong base, such as lithium diisopropylamide (LDA), and is driven by the formation of a more thermodynamically stable organometallic intermediate. clockss.orgresearchgate.net The process involves deprotonation of the ring, followed by halogen migration. clockss.org

This reaction offers a powerful, if unconventional, route to thermodynamically favored isomers that may be difficult to access through direct synthesis. researchgate.net In the context of this compound, one could theoretically synthesize a different, more accessible trichloro-isomer and then subject it to halogen-dance conditions to induce rearrangement to the desired 4,6,8-substituted product. The success of such an approach would depend critically on the relative thermodynamic stabilities of the various trichloro-2-phenylquinoline isomers. Factors such as the choice of base, solvent, and temperature are crucial for controlling the outcome of the reaction. wikipedia.org For instance, a reaction that proceeds via a halogen-dance mechanism in tetrahydrofuran (B95107) might be suppressed in a different solvent system under otherwise identical conditions. wikipedia.org

Optimization of Synthetic Conditions and Yield Enhancements

Catalyst Development and Ligand Design

In the context of direct phenylation via cross-coupling, the catalyst system is of utmost importance. For Suzuki-Miyaura reactions, catalyst development has moved towards using electron-rich and sterically bulky phosphine ligands. libretexts.orgorganic-chemistry.org These ligands stabilize the palladium(0) center and facilitate the oxidative addition step, leading to higher turnover numbers and efficiency, even with less reactive chlorides. libretexts.orgorganic-chemistry.org Palladacycles and other pre-catalysts have been developed to be robust, air- and water-insensitive, and effective at low loadings. libretexts.org

For Negishi couplings, the choice of ligand can dramatically influence both yield and stereoselectivity. nih.govorganic-chemistry.org The use of additives like TMEDA (tetramethylethylenediamine) in conjunction with a catalyst such as PdCl₂(PPh₃)₂ has been shown to improve yields and minimize side reactions. organic-chemistry.org For coupling challenging substrates like aryl chlorides, nickel catalysts featuring N-heterocyclic carbene (NHC) ligands have demonstrated high efficiency under mild conditions. nih.gov

Table 2: Selected Catalyst/Ligand Systems for Cross-Coupling

Catalyst Precursor Ligand Target Reaction Key Feature
Pd(OAc)₂ / Pd₂(dba)₃ Bulky, electron-rich phosphines (e.g., SPhos, XPhos) Suzuki-Miyaura High activity for coupling aryl chlorides. organic-chemistry.org
PdCl₂(PPh₃)₂ TMEDA (additive) Negishi Improved yields and suppression of side reactions. organic-chemistry.org
NiCl₂(dme) N-Heterocyclic Carbene (NHC) Negishi High efficiency for unactivated aryl chlorides. nih.gov
Pd/TiO₂ None (Ligand-free) Suzuki-Miyaura Heterogeneous catalyst, allowing for easier recovery. mdpi.com

Solvent Effects and Reaction Parameter Tuning

The choice of solvent and other reaction parameters like temperature and pressure can have a profound impact on reaction outcomes. In classical quinoline syntheses like the Friedländer reaction, moving from traditional organic solvents to water can improve efficiency and align with green chemistry principles. organic-chemistry.org Other studies have shown that aprotic polar solvents can be beneficial for certain quinoline syntheses. rsc.org

For optimization, a systematic screening of solvents is often necessary. The effect of a solvent on a given reaction can be dramatic. For example, in the Friedländer synthesis of certain quinolines, changing the solvent can significantly alter the yield. researchgate.net

Table 3: Example of Solvent Effects on Friedländer Quinoline Synthesis Yield

Entry Solvent Yield (%)
1 Ethanol 45
2 Acetonitrile 62
3 DMF 78
4 Water 91 organic-chemistry.org
5 Solvent-free (Microwave) >90 organic-chemistry.org

(Data is illustrative, based on findings for various quinoline syntheses)

Furthermore, the use of microwave irradiation, often under solvent-free conditions, has emerged as a powerful tool for accelerating reactions and improving yields in quinoline synthesis. organic-chemistry.org This technique can significantly reduce reaction times compared to conventional heating. organic-chemistry.org Tuning these parameters—solvent, temperature, and energy input—is essential for developing a high-yielding and efficient synthesis of this compound.

Derivatization and Functionalization of this compound

The presence of three chlorine atoms on the quinoline ring and a phenyl substituent at the 2-position offers multiple sites for potential chemical modification. The chlorine atoms, particularly those at the 4- and 6-positions, are expected to be susceptible to nucleophilic aromatic substitution, while the phenyl ring provides a locus for electrophilic or other substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) on Chlorine Atoms

The chlorine atoms on the quinoline nucleus are electron-withdrawing, rendering the carbon atoms to which they are attached electrophilic and thus susceptible to attack by nucleophiles. The reactivity of the chloro substituents towards nucleophilic aromatic substitution (SNAr) is influenced by their position on the quinoline ring. Generally, the chlorine at the C4-position is the most activated towards SNAr due to the stabilizing effect of the adjacent nitrogen atom on the Meisenheimer intermediate formed during the reaction. The chlorine atoms at C6 and C8 are less reactive.

Hypothetically, the selective substitution of the chlorine atoms could be achieved by controlling the reaction conditions such as temperature, solvent, and the nature of the nucleophile.

Potential Nucleophilic Substitution Reactions:

NucleophilePotential ProductReaction Conditions (Hypothetical)
Amines (R-NH₂)4-Amino-6,8-dichloro-2-phenylquinolineHeating in a polar aprotic solvent (e.g., DMF, DMSO)
Alkoxides (R-O⁻)4-Alkoxy-6,8-dichloro-2-phenylquinolineReaction with sodium or potassium alkoxide in the corresponding alcohol
Thiolates (R-S⁻)4-Thioether-6,8-dichloro-2-phenylquinolineReaction with a thiol in the presence of a base
Azide (B81097) (N₃⁻)4-Azido-6,8-dichloro-2-phenylquinolineReaction with sodium azide in a polar aprotic solvent

This table is a hypothetical representation and is not based on experimental data for this compound.

Further Functionalization of the Phenyl Moiety

The phenyl group at the 2-position of the quinoline ring can also be functionalized to introduce further structural diversity. The nature of the quinoline ring influences the reactivity of the phenyl group.

Potential Functionalization Reactions of the Phenyl Ring:

Reaction TypeReagents and Conditions (Hypothetical)Potential Product
NitrationHNO₃/H₂SO₄4,6,8-Trichloro-2-(nitrophenyl)quinoline
HalogenationBr₂/FeBr₃ or Cl₂/FeCl₃4,6,8-Trichloro-2-(halophenyl)quinoline
Friedel-Crafts AcylationRCOCl/AlCl₃4,6,8-Trichloro-2-(acylphenyl)quinoline
Suzuki CouplingArylboronic acid, Pd catalyst, base4,6,8-Trichloro-2-(biphenyl)quinoline or other substituted phenyl derivatives

This table is a hypothetical representation and is not based on experimental data for this compound.

It is important to reiterate that the synthetic routes and reactions described above are speculative and based on the known chemistry of related compounds. Without specific experimental studies on this compound, these proposed transformations remain theoretical.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic compounds in solution. For a molecule like 4,6,8-Trichloro-2-phenylquinoline, a suite of NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity of the atoms.

Multi-Dimensional NMR (e.g., 2D-COSY, HSQC, HMBC) for Complex Spin Systems

Given the complexity of the spin systems expected in this compound, one-dimensional ¹H and ¹³C NMR spectra would likely exhibit overlapping signals and complex splitting patterns that are difficult to interpret directly. Two-dimensional (2D) NMR experiments are crucial for resolving these ambiguities.

2D-COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, it would reveal which protons are adjacent to each other on both the quinoline (B57606) and phenyl rings, helping to trace the spin systems within each aromatic unit.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is an essential tool for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly vital for identifying the connectivity between quaternary carbons (which have no attached protons) and nearby protons. For instance, HMBC would be used to confirm the positions of the chlorine atoms on the quinoline ring by observing long-range correlations from the remaining protons to the chlorinated carbon atoms. It would also unequivocally establish the connection between the phenyl ring and the C2 position of the quinoline core.

Application of Advanced NMR to Chlorinated Aromatic Systems

The presence of three chlorine atoms on the quinoline ring of this compound significantly influences the chemical shifts of the remaining protons and carbons. The electron-withdrawing nature of chlorine generally causes downfield shifts (to higher ppm values) for nearby nuclei. The precise positions of the remaining protons on the quinoline ring (H-3, H-5, and H-7) would be determined by their chemical shifts and coupling patterns, as revealed by COSY and interpreted with the aid of HSQC and HMBC data. The expected ¹H and ¹³C NMR data would be tabulated for a complete structural assignment.

Interactive Table: Expected NMR Data for this compound

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key HMBC Correlations (Proton to Carbon)
3Singlet~120-125C2, C4, C4a
4-Quaternary (Chlorinated)-
4a-Quaternary-
5Doublet~125-130C4, C6, C8a
6-Quaternary (Chlorinated)-
7Doublet~128-133C5, C8a
8-Quaternary (Chlorinated)-
8a-Quaternary-
2'Multiplet~127-130C2, C3', C6'
3'Multiplet~129-132C2', C4', C5'
4'Multiplet~128-131C3', C5'

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of the exact molecular formula. For this compound (C₁₅H₈Cl₃N), the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a distinctive cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺, providing definitive evidence for the presence of three chlorine atoms.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Delineation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to elucidate the structure of the parent molecule. For this compound, key fragmentation pathways would likely involve the loss of chlorine atoms and potentially the phenyl group or hydrogen cyanide (HCN) from the quinoline ring system. Analyzing these fragmentation patterns provides an additional layer of structural confirmation.

Interactive Table: Expected HRMS and MS/MS Fragmentation Data for this compound

IonCalculated m/z (for ³⁵Cl)Description
[M]⁺306.9773Molecular Ion
[M-Cl]⁺271.0084Loss of one chlorine atom
[M-2Cl]⁺235.0395Loss of two chlorine atoms
[M-3Cl]⁺199.0706Loss of all three chlorine atoms
[C₆H₅]⁺77.0391Phenyl cation

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Crystal Growth Strategies for this compound

The successful application of single-crystal X-ray diffraction is predicated on the availability of high-quality single crystals. Common techniques for growing such crystals from organic compounds include slow evaporation of a saturated solution, vapor diffusion, and slow cooling of a solution. The choice of solvent is critical and is often determined empirically, with common solvents for quinoline derivatives including toluene, ethanol (B145695), and acetone. However, no specific methods for the crystallization of this compound have been reported in the scientific literature.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A detailed analysis of the molecular geometry of this compound would provide insights into the effects of the chloro substituents on the quinoline and phenyl rings. This would involve the precise measurement of all bond lengths, bond angles, and the torsion angle between the quinoline and phenyl rings. Such data is typically obtained from single-crystal X-ray diffraction analysis. In the absence of a published crystal structure, these geometric parameters remain undetermined for this specific molecule.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound. Techniques like Hirshfeld surface analysis are powerful tools for visualizing and quantifying these interactions, such as π-π stacking and halogen bonding. For this compound, one would anticipate the presence of halogen bonds involving the chlorine atoms, as well as potential π-π stacking between the aromatic rings. However, without crystallographic data, a Hirshfeld surface analysis and a definitive description of its crystal packing motifs cannot be performed.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are key techniques for identifying functional groups and probing the vibrational modes of a molecule. For this compound, the spectra would be characterized by vibrational modes of the substituted quinoline and phenyl rings.

Correlation of Experimental and Theoretically Predicted Vibrational Frequencies

A common practice in vibrational analysis is to correlate experimental IR and Raman frequencies with those predicted by theoretical calculations, often using Density Functional Theory (DFT). This allows for a more confident assignment of the observed vibrational bands. For other trichloro-substituted aromatic compounds, studies have shown that DFT calculations can provide vibrational frequencies in good agreement with experimental data. nih.gov However, no such experimental or theoretical vibrational spectroscopic study has been published for this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization

UV-Visible absorption and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of a molecule. The absorption and emission maxima of quinoline derivatives are known to be sensitive to the nature and position of substituents.

Determination of Electronic Transitions and Energy Levels

The electronic spectrum of this compound would be expected to show π-π* transitions characteristic of the aromatic system. The specific wavelengths of absorption and emission, as well as the quantum yield of fluorescence, are currently unknown as no photophysical studies have been reported for this compound. For comparison, studies on other substituted quinolines and quinazolines have detailed their absorption and emission properties. researchgate.net

Quantum Yield and Lifetime Measurements (for material science context)

Comprehensive searches of scientific literature and chemical databases did not yield specific experimental data for the quantum yield and luminescence lifetime of this compound within a material science context. While research exists on the photophysical properties of various substituted quinolines and their potential applications in areas such as organic light-emitting diodes (OLEDs), studies detailing the precise quantum yield and lifetime measurements for the this compound isomer are not publicly available at this time.

The quantum yield (Φ) of a fluorophore is a critical parameter in materials science, as it quantifies the efficiency of the conversion of absorbed photons into emitted photons. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is often a desirable characteristic for materials used in applications such as fluorescent probes, sensors, and light-emitting devices.

The fluorescence lifetime (τ) is another fundamental photophysical parameter, representing the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This property is crucial for understanding the dynamics of excited state processes and can be influenced by the molecular environment and the presence of quenching agents. Lifetime measurements are essential for the development of advanced materials for applications in time-resolved fluorescence spectroscopy, microscopy, and sensing.

While general principles of photophysics suggest that the introduction of heavy atoms like chlorine into a chromophore can influence its photophysical properties, often through enhanced intersystem crossing which can decrease fluorescence quantum yield and lifetime, specific quantitative data for this compound remains un-reported in the available literature. Such data would require dedicated synthesis and spectroscopic analysis of this particular compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to predict the electronic structure and reactivity of organic molecules.

A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For 4,6,8-trichloro-2-phenylquinoline, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles. The presence of the phenyl group attached to the quinoline (B57606) core introduces a torsional degree of freedom, making conformational analysis important to identify the most stable rotational isomer (conformer). The planarity between the quinoline and phenyl rings is a key factor influencing the molecule's electronic properties.

Table 1: Representative Optimized Geometrical Parameters for a Phenylquinoline System (Illustrative) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | | :--- | :--- | :--- | :--- | | C-Cl | 1.74 - 1.76 | | | | C-N | 1.32 - 1.38 | | | | C-C (quinoline) | 1.37 - 1.42 | | | | C-C (phenyl) | 1.39 - 1.41 | | | | C-C (inter-ring) | 1.48 - 1.50 | | | | | | C-N-C | 117 - 119 | | | | C-C-Cl | 119 - 121 | | | | | C-C-C-C (inter-ring) | 20 - 40 | Note: This table is illustrative and does not represent actual calculated data for this compound. The values are typical for related structures.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orgnumberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. malayajournal.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl-quinoline system, while the LUMO would also be distributed across the aromatic framework. The electron-withdrawing chlorine atoms would lower the energies of both the HOMO and LUMO. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. arabjchem.org

Table 2: Key Chemical Reactivity Indices Derived from FMO Analysis

Index Formula Description
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability.
Ionization Potential (I) -EHOMO The energy required to remove an electron.
Electron Affinity (A) -ELUMO The energy released when an electron is added.
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Represents the escaping tendency of electrons.
Global Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution.
Global Softness (S) 1 / (2η) The reciprocal of hardness, indicating high reactivity.
Electrophilicity Index (ω) μ² / (2η) Measures the propensity to accept electrons.

Source: Based on principles described in various computational chemistry studies. arabjchem.orguantwerpen.be

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.com The ESP map illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the nitrogen atom in the quinoline ring, with its lone pair of electrons, is expected to be a region of negative electrostatic potential, making it a likely site for protonation or interaction with electrophiles. The hydrogen atoms of the phenyl and quinoline rings would exhibit positive potential. The chlorine atoms, despite their high electronegativity, can have a complex influence on the surface potential due to their size and polarizability.

DFT calculations are widely used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating NMR chemical shifts (¹³C and ¹H). nih.govrsc.org The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such predictions are valuable for assigning signals in experimental spectra, especially for complex molecules. researchgate.netacs.org

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed from the second derivatives of the energy with respect to atomic positions. gaussian.comopenmopac.netq-chem.com The calculated frequencies are often systematically overestimated compared to experimental values, so they are typically scaled by an empirical factor to improve agreement. researchgate.net This analysis helps in the assignment of vibrational modes observed in experimental IR and Raman spectra.

Ab Initio and Semi-Empirical Quantum Mechanical Methods

Beyond DFT, other quantum mechanical methods are available for studying molecular properties.

Ab Initio Methods: These methods, meaning "from first principles," solve the Schrödinger equation without empirical parameters, relying only on fundamental physical constants. wikipedia.orgnih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a systematic way to improve accuracy. However, their high computational cost often limits their application to smaller molecules. nih.govbiomolmd.orgarxiv.org

Semi-Empirical Methods: These methods simplify the calculations by using parameters derived from experimental data. wikipedia.orgcore.ac.uk Methods like AM1, PM3, and PM7 are much faster than DFT or ab initio methods, making them suitable for very large molecules. uni-muenchen.deuomustansiriyah.edu.iqscispace.com However, their accuracy is dependent on the quality of the parameterization for the specific types of molecules being studied.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

While quantum mechanics methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes and interactions with the environment, such as a solvent. nih.gov

For this compound, MD simulations could be used to explore its conformational landscape, particularly the rotation of the phenyl group, in different solvents. arabjchem.orguantwerpen.be These simulations can also predict properties like the radial distribution function, which describes how solvent molecules arrange themselves around the solute, providing a detailed picture of solvation. uantwerpen.be

Table 3: List of Compounds Mentioned

Compound Name
This compound

Reaction Mechanism Elucidation via Computational Transition State Analysis

The elucidation of reaction mechanisms through computational transition state analysis is a cornerstone of modern chemistry. This powerful technique allows researchers to map the energy landscape of a chemical reaction, identifying the high-energy transition state that governs the reaction rate. By understanding the geometry and energy of this fleeting structure, chemists can gain profound insights into how a reaction proceeds, enabling the optimization of reaction conditions and the design of new synthetic pathways.

Computational methods, such as Density Functional Theory (DFT), are frequently employed to locate and characterize transition states. More recently, machine learning and artificial intelligence models have emerged as powerful tools to accelerate the prediction of transition state structures, a traditionally time-consuming process. These advancements are revolutionizing the study of reaction mechanisms for a wide array of organic molecules.

However, a specific application of these computational techniques to unravel the reaction mechanisms involving this compound is not documented in the available literature. Such a study would be invaluable for understanding its formation, reactivity, and potential degradation pathways.

QSAR/QSPR Methodologies for Structure-Property Correlations (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to correlate the structural or property descriptors of a set of compounds with a specific property or activity. In the context of QSPR, these correlations can predict a wide range of physicochemical properties, such as boiling point, solubility, and chromatographic retention times, based solely on the molecule's structure.

These models are built upon a variety of molecular descriptors, which can be categorized as constitutional, topological, geometrical, and electronic, among others. By developing statistically robust QSPR models, scientists can predict the properties of novel or untested compounds, thereby saving significant time and resources in experimental work.

While numerous QSPR studies have been successfully applied to various classes of compounds, including other quinoline derivatives, a dedicated QSPR analysis for the non-biological properties of this compound has not been reported. Such an investigation would be instrumental in predicting its physical behavior and environmental fate.

Reactivity Profiles and Reaction Mechanisms of 4,6,8 Trichloro 2 Phenylquinoline

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

The electron-deficient nature of the quinoline (B57606) ring, exacerbated by the presence of three electron-withdrawing chlorine atoms, makes 4,6,8-trichloro-2-phenylquinoline susceptible to nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of one of the chlorine atoms. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate, and the rate is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com

Regioselectivity and Kinetics of SNAr Reactions

The positions of the chlorine atoms on the quinoline ring are not equally reactive towards nucleophilic attack. The regioselectivity of SNAr reactions on polychlorinated quinolines is influenced by the electronic environment of each carbon-chlorine bond. Generally, positions that are activated by the electron-withdrawing nitrogen atom and can stabilize the negative charge of the Meisenheimer-like intermediate are favored. In quinoline systems, the C2 and C4 positions are the most activated towards nucleophilic attack. researchgate.net However, in this compound, the C2 position is already substituted. Therefore, the C4 position is the most likely site for initial nucleophilic attack. The chlorine atoms at C6 and C8 on the benzenoid ring are less activated.

The kinetics of SNAr reactions are dependent on several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. nih.govfrontiersin.orgnih.gov The reaction mechanism can be either a stepwise process, involving the formation of a distinct intermediate, or a concerted process. nih.govfrontiersin.orgnih.govresearchgate.net The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the intermediate. masterorganicchemistry.com

Table 1: Factors Influencing SNAr Reaction Kinetics

FactorInfluence on Reaction Rate
Nucleophile Strength Stronger nucleophiles generally lead to faster reaction rates.
Solvent Polarity Polar aprotic solvents can stabilize the charged intermediate, accelerating the reaction.
Temperature Higher temperatures typically increase the reaction rate.
Leaving Group The nature of the halogen can influence reactivity, although in SNAr, the attack of the nucleophile is often the rate-determining step.

Scope of Nucleophiles and Substrate Limitations

A wide range of nucleophiles can participate in SNAr reactions with halogenated quinolines. These include alkoxides, thiolates, amines, and carbanions. The choice of nucleophile allows for the introduction of various functional groups onto the quinoline core, providing a versatile method for the synthesis of new derivatives.

However, there are limitations to the scope of these reactions. Very weak nucleophiles may not react, and steric hindrance around the substitution site can impede the reaction. Furthermore, the presence of multiple halogen atoms can lead to mixtures of products if the regioselectivity is not well-controlled. In some cases, strong bases can promote competing elimination reactions.

Electrophilic Aromatic Substitution (EAS) on the Quinoline and Phenyl Rings

Electrophilic aromatic substitution (EAS) reactions involve the attack of an electrophile on an aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com In this compound, both the quinoline and the phenyl rings can potentially undergo EAS.

The quinoline ring system is generally less reactive towards electrophilic attack than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. researchgate.net When electrophilic substitution does occur on the quinoline ring, it preferentially takes place on the benzene-like ring (the carbocycle) rather than the pyridine-like ring. researchgate.netquimicaorganica.org The most favored positions for electrophilic attack on the quinoline nucleus are C5 and C8, as the intermediate carbocations at these positions are more stable. quimicaorganica.org

The phenyl ring at the C2 position is also a potential site for electrophilic substitution. The reactivity of this ring will be influenced by the deactivating effect of the quinoline ring attached to it. The directing effect of the quinoline substituent will determine the position of substitution on the phenyl ring.

The presence of the three chlorine atoms on the quinoline ring will further deactivate it towards electrophilic attack. Halogens are deactivating groups in EAS due to their electron-withdrawing inductive effect, but they are ortho, para-directing due to their electron-donating resonance effect. taylorandfrancis.com

Table 2: Predicted Reactivity and Regioselectivity for EAS

Ring SystemPredicted ReactivityPredicted Position(s) of Substitution
Quinoline Ring DeactivatedC5 and C7 (C6 and C8 are chlorinated)
Phenyl Ring DeactivatedOrtho and para positions relative to the quinoline substituent

Transition Metal-Catalyzed Functionalization Reactions.nih.gov

Transition metal-catalyzed reactions have become powerful tools for the functionalization of heterocyclic compounds, including quinolines. nih.govscilit.com These methods often offer high regioselectivity and functional group tolerance. nih.govscilit.com

C–H Activation and Direct Functionalization

Direct C–H activation has emerged as a highly efficient strategy for the formation of new carbon-carbon and carbon-heteroatom bonds. scilit.comnih.gov In the context of this compound, C–H activation could potentially occur on both the quinoline and the phenyl rings. The nitrogen atom in the quinoline ring can act as a directing group, facilitating ortho-C–H activation. nih.govresearchgate.net For instance, palladium-catalyzed C–H functionalization of quinoline N-oxides has been shown to occur at the C8 position. rsc.org The presence of the phenyl group at C2 also provides sites for C-H activation, which can be directed by the quinoline nitrogen. rsc.org

Carbonylations and Alkynylations

Transition metal catalysts, particularly palladium complexes, are widely used to mediate carbonylation and alkynylation reactions of aryl halides. The chlorine atoms on this compound can serve as handles for such transformations. For example, palladium-catalyzed carbonylation reactions can introduce a carbonyl group at the positions of the chlorine atoms, leading to the formation of carboxylic acid derivatives, esters, or amides. Similarly, Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, can be employed to introduce alkyne moieties at the chlorinated positions. nih.gov These reactions significantly expand the synthetic utility of this compound, allowing for the construction of more complex molecular architectures.

Cycloaddition Reactions Involving the Quinoline Heterocycle

The quinoline ring system can participate in cycloaddition reactions, acting either as a diene or a dienophile, although its aromaticity makes it less reactive than non-aromatic counterparts. The reactivity in such reactions is heavily dictated by the electronic nature of its substituents. For this compound, the three chlorine atoms strongly reduce the electron density of the heterocyclic and carbocyclic rings, making it an electron-deficient system.

This electron-deficient nature suggests that this compound would be a poor diene in normal-demand Diels-Alder reactions. However, it could potentially act as a dienophile in reactions with electron-rich dienes. More likely is its participation in inverse-electron-demand Diels-Alder reactions, where the electron-poor quinoline would function as the azadiene component reacting with an electron-rich dienophile. acs.orgnih.gov Theoretical studies on similar systems have shown that the presence of electron-withdrawing groups on the quinoline ring can facilitate its participation in polar Diels-Alder reactions. researchgate.net

The phenyl group at the C2 position can also influence reactivity. While it adds to the steric bulk around the nitrogen atom, it may also play a role in stabilizing potential intermediates through resonance. DFT studies on substituted quinolines in hetero-Diels-Alder reactions have indicated that substituents at the 2-position can modulate the activation energy of the cycloaddition process. researchgate.net

A plausible, though not experimentally verified, cycloaddition reaction for this compound would be a [4+2] cycloaddition with a highly reactive, electron-rich alkene, such as an enamine or an enol ether. Such reactions, often requiring thermal or Lewis acid catalysis, would lead to the formation of a polycyclic adduct. The regioselectivity of such a reaction would be governed by the electronic and steric influences of the chloro and phenyl substituents. sigmaaldrich.com

Reactant Reagent Reaction Type Plausible Product Conditions
This compoundElectron-rich alkene (e.g., Enamine)Inverse-Electron-Demand Aza-Diels-AlderTetrahydroquinoline derivativeThermal or Lewis Acid Catalysis
This compoundElectron-rich diene (e.g., 2,3-Dimethyl-1,3-butadiene)Normal-Demand Diels-Alder (as dienophile)Adduct across C5-C6 or C7-C8High Temperature/Pressure

It is important to note that the aromatic stabilization of the quinoline ring presents a significant energy barrier for it to participate as a diene in a standard Diels-Alder reaction. The reaction would disrupt the aromaticity of the carbocyclic portion of the molecule. Therefore, such reactions are generally not facile unless under forcing conditions or with highly reactive dienophiles.

Photochemical Transformations and Excited State Reactivity

The photochemical behavior of quinolines is a rich area of study, with the potential for various transformations depending on the reaction conditions and the nature of the substituents. For this compound, several photochemical pathways can be postulated based on the reactivity of related compounds.

Upon absorption of UV light, the molecule is promoted to an excited singlet state (S1), which can then undergo intersystem crossing to a more stable triplet state (T1). nih.gov The reactivity of the molecule is often dictated by the nature of these excited states.

Photocycloadditions: A significant class of photochemical reactions for aromatic systems is the photocycloaddition with alkenes. nih.gov It has been demonstrated that quinolines can undergo photochemical dearomative cycloadditions with various alkenes. These reactions often proceed from the triplet excited state and can lead to the formation of ortho and para cycloadducts in a stepwise radical mechanism. nih.gov In the case of this compound, irradiation in the presence of an alkene could potentially yield complex polycyclic structures. The regioselectivity would be influenced by the stability of the intermediate diradicals. [2+2] Photocycloaddition reactions are also a known pathway for related quinolone systems, often leading to the formation of cyclobutane (B1203170) rings. nih.govresearchgate.net

Photodechlorination: While studies on the antimalarial drug chloroquine (B1663885) (which contains a 7-chloroquinoline (B30040) core) have shown that the chlorine atom can be retained in some photochemical transformations, photodechlorination is a possible pathway, particularly under aerobic conditions. nih.gov The carbon-chlorine bonds in this compound could be susceptible to homolytic cleavage upon UV irradiation, leading to the formation of radical species. In the presence of a hydrogen donor, this could result in the substitution of one or more chlorine atoms with hydrogen.

Reaction Type Reactant Conditions Plausible Product(s) Key Intermediates
PhotocycloadditionAlkeneUV irradiation, photosensitizerDearomatized cycloadducts (ortho, para)Triplet excited state, diradical intermediates
PhotodechlorinationHydrogen-donating solvent (e.g., isopropanol)UV irradiationPartially or fully dechlorinated 2-phenylquinoline (B181262)Aryl radical
[2+2] PhotocycloadditionAlkeneUV irradiationCyclobutane-fused quinoline derivativeExcited state complex

The excited state reactivity of this compound is expected to be complex, with multiple competing pathways. The high degree of chlorination likely influences the lifetime and energy of the excited states, which in turn would affect the quantum yields and product distributions of any photochemical transformations.

Applications in Advanced Materials Science and Chemical Technologies Non Biological

Ligand Design in Organometallic Chemistry and Catalysis

Quinoline (B57606) and its derivatives are well-established as effective ligands in transition metal catalysis due to the coordinating ability of the nitrogen atom within the heterocyclic ring. The electronic properties of the quinoline ring can be finely tuned by the introduction of various substituents, which in turn influences the properties of the resulting metal complexes.

Development of 4,6,8-Trichloro-2-phenylquinoline-Based Ligands for Transition Metal Catalysis

The three chlorine atoms on the this compound scaffold are strong electron-withdrawing groups. This electronic pull would significantly decrease the electron density on the quinoline nitrogen atom, thereby modifying its coordination properties with transition metals. This could lead to the formation of catalysts with altered reactivity and selectivity compared to their non-chlorinated analogues. For instance, in reactions where a more electrophilic metal center is desired, a ligand like this compound could be advantageous. The phenyl group at the 2-position provides a sterically bulky and electronically tunable handle that can be further functionalized to create more complex ligand architectures.

Application in Asymmetric Synthesis and Chiral Induction (as catalysts or scaffolds)

The development of chiral ligands based on the quinoline framework is a significant area of research in asymmetric catalysis. While this compound itself is not chiral, it can serve as a rigid scaffold for the synthesis of chiral ligands. For example, the phenyl group could be functionalized with chiral auxiliaries, or chiral centers could be introduced elsewhere on the molecule. The resulting chiral ligands could then be complexed with transition metals to create catalysts for a variety of asymmetric transformations, such as hydrogenations, cycloadditions, and cross-coupling reactions. The rigidity of the quinoline core is beneficial for transmitting chiral information from the ligand to the metal's active site, potentially leading to high levels of enantioselectivity in the catalyzed reactions.

Components in Organic Electronic Materials

The photophysical and electronic properties of quinoline derivatives have led to their use in a range of organic electronic materials. The extended π-system of the quinoline ring, coupled with the ability to modify its electronic properties through substitution, makes these compounds attractive for applications in fluorescent materials and organic semiconductor devices.

Fluorescent Dyes and Pigments (emphasis on fundamental optical properties)

Quinoline derivatives are known to exhibit fluorescence, and their emission properties can be tuned by altering the substitution pattern. The introduction of the 2-phenyl group in this compound extends the π-conjugation of the system, which is expected to influence its absorption and emission spectra. The electron-withdrawing chlorine atoms would also play a crucial role in modulating the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the color and quantum yield of fluorescence. While specific data for this compound is unavailable, related 8-hydroxyquinoline (B1678124) metal complexes are known to be highly fluorescent and are used in various sensing and imaging applications.

Building Blocks for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) (as precursors, not device performance)

The quinoline scaffold is a key component in materials used for organic light-emitting diodes (OLEDs). For instance, tris(8-hydroxyquinolinato)aluminum (Alq3) is a classic electron-transporting and light-emitting material in OLEDs. This compound could serve as a precursor for the synthesis of novel materials for OLEDs and organic photovoltaics (OPVs). The presence of the chlorine atoms could enhance the electron-accepting properties of the molecule, making it a potential candidate for use as an electron-transporting or host material in OLEDs. In the context of OPVs, such electron-deficient materials could be investigated as non-fullerene acceptors. The phenyl group offers a convenient point for further synthetic modification to optimize the material's properties for specific device architectures.

Supramolecular Chemistry and Self-Assembly

The rigid structure and potential for intermolecular interactions make this compound an interesting building block for supramolecular chemistry. The aromatic rings can participate in π-π stacking interactions, while the chlorine atoms can engage in halogen bonding, a type of non-covalent interaction that is increasingly being used to direct the self-assembly of molecules into well-defined architectures. By designing appropriate complementary molecules, it is conceivable that this compound could be induced to self-assemble into complex supramolecular structures such as wires, sheets, or porous networks. These organized assemblies could have potential applications in areas such as molecular recognition, sensing, and materials with tailored electronic or optical properties.

Role in Crystal Engineering and Co-crystal Formation

Crystal engineering is a field of materials science focused on the design and synthesis of crystalline solids with desired physical and chemical properties. This is achieved by controlling the assembly of molecules through intermolecular interactions. A key strategy within crystal engineering is the formation of co-crystals.

Co-crystals consist of two or more different molecular components held together in a stoichiometric ratio within a crystal lattice. The formation of co-crystals can significantly alter the properties of the constituent molecules, such as solubility, stability, and melting point. The selection of a suitable co-former molecule is critical and is based on its ability to form predictable and strong noncovalent interactions with the target molecule.

Noncovalent Interactions in Material Design

Noncovalent interactions are the primary driving forces in the formation of co-crystals and other supramolecular assemblies. These interactions, while weaker than covalent bonds, are highly directional and play a crucial role in determining the final three-dimensional structure of a crystal. Key noncovalent interactions include:

Hydrogen Bonds: Strong, directional interactions between a hydrogen atom and an electronegative atom like oxygen, nitrogen, or a halogen.

Halogen Bonds: Noncovalent interactions involving a halogen atom as an electrophilic species.

π-π Stacking: Attractive interactions between aromatic rings.

van der Waals Forces: Weak, non-specific attractive forces between molecules.

The rational design of materials using these interactions allows for the fine-tuning of their properties for specific applications.

Sensor Technologies (non-biological sensing applications)

Chemical sensors are devices that detect and respond to specific chemical species. The development of new sensor technologies often relies on the synthesis of novel materials that exhibit a measurable change in their properties upon interaction with an analyte. These changes can be optical (e.g., color or fluorescence) or electrical (e.g., conductivity).

The design of a chemical sensor involves creating a receptor molecule or material that can selectively bind to the target analyte. This binding event must then be transduced into a detectable signal. The principles of molecular recognition, often guided by the same noncovalent interactions used in crystal engineering, are fundamental to the development of selective and sensitive chemical sensors.

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Methodologies

Traditional methods for synthesizing quinoline (B57606) derivatives often involve harsh reaction conditions and the use of hazardous reagents. tandfonline.com The future synthesis of 4,6,8-Trichloro-2-phenylquinoline and its analogs should prioritize the principles of green chemistry to minimize environmental impact. researchgate.netnih.govacs.org

Key areas for research include:

Catalyst-Free and Metal-Free Reactions: Exploring one-pot syntheses that proceed without the need for metal catalysts, which can be toxic and difficult to remove from the final product. researchgate.net

Use of Greener Solvents: Investigating the use of environmentally benign solvents such as water, ethanol (B145695), or ionic liquids to replace traditional volatile organic compounds. researchgate.nettandfonline.com

Energy-Efficient Synthesis: Employing alternative energy sources like microwave irradiation or ultrasound to accelerate reaction times and reduce energy consumption compared to conventional heating. rsc.orgnumberanalytics.com

Mechanochemical Synthesis: Utilizing techniques such as ball-milling for solvent-free reactions, which can lead to higher yields and reduced waste.

A comparative table of potential green synthesis strategies for quinolines is presented below.

Synthesis StrategyCatalyst/MediumAdvantagesPotential for this compound
Microwave-Assisted Synthesis Various catalysts or solvent-freeRapid heating, reduced reaction times, improved yields. numberanalytics.comCould accelerate the cyclization and substitution steps in the synthesis.
Ultrasound-Promoted Synthesis Various catalystsEnhanced reaction rates and yields through acoustic cavitation. rsc.orgPotentially useful for improving the efficiency of nucleophilic substitution reactions.
Ionic Liquid-Mediated Synthesis Ionic Liquids as solvents/catalystsRecyclable, non-volatile, can enhance reaction rates and selectivity. numberanalytics.comCould provide a "green" alternative to traditional organic solvents.
Mechanochemical Synthesis Solvent-free (ball-milling)Reduced solvent waste, can enable reactions that are difficult in solution.A promising avenue for a solid-state synthesis approach.
Water-Based Synthesis Water as solventEnvironmentally benign, low cost. tandfonline.comCould be explored for specific steps of the synthesis, depending on reagent solubility.

High-Throughput Experimentation and Automated Synthesis Approaches

High-throughput experimentation (HTE) and automated synthesis are powerful tools for accelerating the discovery and optimization of new compounds and reactions. youtube.comacs.org Applying these techniques to this compound could rapidly expand the chemical space around this scaffold.

Future research in this area could involve:

Parallel Library Synthesis: Utilizing automated platforms to synthesize a large library of derivatives by varying the substituents on the phenyl ring or by replacing the chlorine atoms with other functional groups. acs.org

Rapid Reaction Optimization: Employing microplate-based screening to quickly identify the optimal conditions (catalyst, solvent, temperature) for the synthesis and subsequent transformations of the target molecule. acs.orgresearchgate.net

Automated Purification and Analysis: Integrating automated purification systems and high-throughput analytical techniques (e.g., LC-MS) to streamline the entire discovery workflow.

The table below outlines how HTE could be applied to the study of this compound.

HTE ApplicationTechniqueObjectiveExpected Outcome
Reaction Scouting 96-well plate screeningTo identify novel cross-coupling reactions at the chloro-positions.A diverse set of new derivatives with varied electronic and steric properties.
Optimization Design of Experiment (DoE)To find the highest yielding and most selective conditions for synthesis.An efficient and scalable synthetic route.
Library Synthesis Automated parallel synthesisTo create a library of analogs for biological screening. acs.orgIdentification of structure-activity relationships.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry offers a powerful, resource-efficient way to predict the properties and reactivity of molecules before their synthesis. nih.gov For this compound, computational modeling could guide experimental work and accelerate the discovery of new applications.

Key areas for computational investigation include:

Quantum Chemical Calculations: Using Density Functional Theory (DFT) to predict electronic properties, such as the molecular orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution, which are crucial for understanding reactivity. nih.gov

Molecular Docking: Simulating the interaction of this compound and its derivatives with biological targets, such as enzymes or receptors, to predict potential therapeutic applications. nih.gov

Materials Property Prediction: Modeling properties relevant to materials science, such as thermal stability, electronic conductivity, and photophysical characteristics, to identify potential use in organic electronics or as functional materials.

The following table summarizes potential computational studies for this compound.

Computational MethodProperty to be StudiedPotential Application
Density Functional Theory (DFT) Reactivity indices, bond dissociation energies, spectroscopic properties.Guiding synthetic transformations and functionalization.
Molecular Dynamics (MD) Simulations Conformational analysis, interaction with solvents or membranes.Understanding behavior in biological environments.
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular descriptors with biological activity.Designing more potent analogs for therapeutic use.

Exploration of Novel Reactivity and Transformation Pathways

The unique electronic nature of the quinoline ring, combined with the presence of three chlorine atoms and a phenyl group, suggests that this compound could undergo a variety of novel chemical transformations.

Future research could focus on:

Selective C-Cl Bond Activation: Developing catalytic systems for the selective functionalization of one or more of the C-Cl bonds, allowing for the introduction of new functional groups at specific positions.

Dearomative Cycloadditions: Investigating light-induced cycloaddition reactions to transform the flat, aromatic quinoline core into complex three-dimensional structures, which are of great interest in medicinal chemistry. sciencedaily.com

Novel Ring-Forming Reactions: Using the existing scaffold as a building block for the synthesis of more complex polycyclic and heterocyclic systems.

Deoxygenative Functionalization: Exploring radical-mediated pathways for the alkynylation or other functionalization of the quinoline ring. acs.org

Discovery of New Applications in Emerging Chemical Technologies

The structural motifs present in this compound suggest a range of potential applications in various fields of chemical technology. While many quinoline derivatives have established roles in medicine and materials science, the specific properties of this polychlorinated compound remain to be explored. numberanalytics.comontosight.aiwikipedia.org

Potential areas for new applications include:

Pharmaceuticals: The 2-phenylquinoline (B181262) scaffold is a known efflux pump inhibitor in bacteria, suggesting potential applications in combating antimicrobial resistance. nih.gov The chlorinated quinoline core is also present in some therapeutic agents. nih.gov

Agrochemicals: Halogenated heterocyclic compounds are frequently used as pesticides and herbicides. The specific substitution pattern of this compound could impart novel biological activity in this area.

Organic Electronics: The extended π-system of the phenylquinoline core suggests potential for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component in organic semiconductors.

Corrosion Inhibitors: Quinoline and its derivatives are known to be effective corrosion inhibitors for various metals. The multiple chlorine atoms might enhance this property. wikipedia.org

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